Product packaging for 2,3-Didehydropimeloyl-CoA(Cat. No.:CAS No. 18907-20-5)

2,3-Didehydropimeloyl-CoA

Cat. No.: B106243
CAS No.: 18907-20-5
M. Wt: 909.7 g/mol
InChI Key: LYCRXMTYUZDUGA-UYRKPTJQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pimeloyl-CoA is a crucial biochemical intermediate that serves as the first dedicated building block in the biosynthesis of biotin (vitamin B7/H) across bacteria, plants, and fungi . In the well-characterized pathways of organisms like Bacillus subtilis and Escherichia coli , the enzyme pimeloyl-CoA synthetase (BioW) catalyzes the ATP-dependent condensation of pimelic acid and CoA to form Pimeloyl-CoA . This reaction proceeds through an acyl-adenylate intermediate and is Mg2+-dependent . Once synthesized, Pimeloyl-CoA is condensed with L-alanine by the enzyme 8-amino-7-oxononanoate synthase (BioF) to form 8-amino-7-oxononanoate (KAPA), initiating the assembly of the fused heterocyclic rings that characterize the biotin molecule . Biotin is an essential cofactor for enzymes that catalyze carboxylation, decarboxylation, and transcarboxylation reactions in central metabolic pathways such as fatty acid synthesis, gluconeogenesis, and amino acid metabolism . Research into the synthesis and function of Pimeloyl-CoA provides fundamental insights into microbial metabolism and vitamin biosynthesis. Furthermore, the unique fold of the BioW enzyme and its strict substrate specificity for pimelic acid make it a target for protein engineering to synthesize valuable fatty acid thioesters . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46N7O19P3S B106243 2,3-Didehydropimeloyl-CoA CAS No. 18907-20-5

Properties

CAS No.

18907-20-5

Molecular Formula

C28H46N7O19P3S

Molecular Weight

909.7 g/mol

IUPAC Name

7-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-7-oxoheptanoic acid

InChI

InChI=1S/C28H46N7O19P3S/c1-28(2,23(41)26(42)31-9-8-17(36)30-10-11-58-19(39)7-5-3-4-6-18(37)38)13-51-57(48,49)54-56(46,47)50-12-16-22(53-55(43,44)45)21(40)27(52-16)35-15-34-20-24(29)32-14-33-25(20)35/h14-16,21-23,27,40-41H,3-13H2,1-2H3,(H,30,36)(H,31,42)(H,37,38)(H,46,47)(H,48,49)(H2,29,32,33)(H2,43,44,45)/t16-,21-,22-,23+,27-/m1/s1

InChI Key

LYCRXMTYUZDUGA-UYRKPTJQSA-N

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCC(=O)O)O

Synonyms

coenzyme A, pimeloyl-
pimeloyl-CoA
pimeloyl-coenzyme A

Origin of Product

United States

Biosynthesis of Pimeloyl Coa and Its Thioester Forms

Pimeloyl-Acyl Carrier Protein (ACP) Biosynthesis Pathways

The synthesis of pimeloyl-ACP, a key intermediate for biotin (B1667282) production, occurs through distinct pathways in different microorganisms. nih.govnih.gov Two prominent examples are the BioC-BioH pathway in Escherichia coli and the BioZ-dependent pathway found in α-proteobacteria. nih.govnih.gov

Escherichia coli BioC-BioH Pathway

In Escherichia coli, the synthesis of the pimeloyl moiety is ingeniously integrated into the fatty acid synthesis (FAS) pathway through the action of two key enzymes, BioC and BioH. nih.govresearchgate.net This pathway allows for the production of a dicarboxylic acid using machinery that typically synthesizes monocarboxylic fatty acids. pnas.org

The committed step in this pathway involves the methylation of the ω-carboxyl group of a malonyl-thioester, specifically malonyl-ACP. nih.govnih.gov This reaction is catalyzed by the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, BioC. nih.govplos.org The resulting product, malonyl-ACP methyl ester, serves as a dedicated primer for biotin biosynthesis. researchgate.netnih.gov This initial methylation is critical as it neutralizes the negative charge of the carboxylate group, creating a mimic of the typical acyl chains processed by the fatty acid synthesis machinery. nih.gov

Once formed, malonyl-ACP methyl ester enters the fatty acid synthesis pathway, substituting for the usual acetyl-CoA primer. nih.govpnas.org The FAS enzymes then catalyze two successive rounds of chain elongation. pnas.orgresearchgate.net Each cycle involves a decarboxylative Claisen condensation with malonyl-ACP, followed by a series of reduction and dehydration reactions. pnas.org This process extends the carbon chain, ultimately yielding pimeloyl-ACP methyl ester. nih.govpnas.org

Elongation StepIntermediate ProductKey Enzyme Class
Initial PrimingMalonyl-ACP Methyl EsterBioC (Methyltransferase)
First Elongation CycleGlutaryl-ACP Methyl EsterFatty Acid Synthase (FAS)
Second Elongation CyclePimeloyl-ACP Methyl EsterFatty Acid Synthase (FAS)

The final and crucial step in the E. coli pathway is the removal of the methyl group from pimeloyl-ACP methyl ester. uniprot.orguniprot.org This hydrolysis is carried out by the carboxylesterase BioH, which cleaves the methyl ester bond to produce pimeloyl-ACP and methanol. nih.govebi.ac.uk This demethylation step is essential for terminating the chain elongation process, preventing the pimeloyl moiety from undergoing further cycles of fatty acid synthesis. pnas.org The resulting pimeloyl-ACP is then utilized by the enzyme BioF to initiate the assembly of the biotin rings. nih.govpnas.org BioH, therefore, acts as a gatekeeper, ensuring the proper seven-carbon chain length for biotin synthesis. pnas.org

Role of Fatty Acid Synthesis Machinery in Pimeloyl-ACP Methyl Ester Formation

α-Proteobacterial BioZ-Dependent Pathway

In contrast to E. coli, many α-proteobacteria, including important plant and mammalian pathogens, lack the bioC and bioH genes. nih.govnih.gov Instead, they employ a distinct pathway for pimeloyl-ACP synthesis that centers on the enzyme BioZ. nih.govnih.gov

BioZ is a homolog of 3-ketoacyl-ACP synthase III (FabH), a key enzyme in fatty acid synthesis. researchgate.netresearchgate.net However, BioZ has evolved to perform an atypical condensation reaction. researchgate.netnih.gov It catalyzes the decarboxylative Claisen condensation of glutaryl-CoA, an intermediate in lysine (B10760008) degradation, with malonyl-ACP. nih.govresearchgate.netresearchgate.net This reaction forms 3-ketopimeloyl-ACP (also referred to as 5-keto-pimeloyl-ACP in some literature). nih.govresearchgate.netnih.gov This intermediate then enters the fatty acid synthesis pathway for reduction, dehydration, and a final reduction to yield pimeloyl-ACP. researchgate.netnih.gov This pathway elegantly links amino acid catabolism to vitamin biosynthesis. nih.gov Strains of Agrobacterium tumefaciens with a deleted or mutated bioZ gene are biotin auxotrophs, highlighting the essential role of this enzyme in this pathway. nih.govresearchgate.net

EnzymeSubstratesProductOrganism Group
BioC & FASMalonyl-ACP, Malonyl-ACPPimeloyl-ACP Methyl EsterEscherichia coli
BioHPimeloyl-ACP Methyl EsterPimeloyl-ACPEscherichia coli
BioZGlutaryl-CoA, Malonyl-ACP3-Ketopimeloyl-ACPα-Proteobacteria
Utilization of Glutaryl-CoA and Malonyl-ACP as Substrates

In some bacteria, particularly α-proteobacteria, the synthesis of the pimeloyl moiety for biotin production uniquely employs glutaryl-CoA and malonyl-acyl carrier protein (malonyl-ACP) as primary substrates. nih.govresearchgate.net This pathway is distinct from the well-characterized systems in Escherichia coli and Bacillus subtilis. nih.gov

The key enzyme in this process is BioZ, a 3-ketoacyl-ACP synthase. nih.govnih.gov BioZ catalyzes a condensation reaction, similar to that in fatty acid synthesis, but with a specific set of substrates. It uses glutaryl-CoA, derived from the degradation of lysine, as a primer. nih.gov This primer is then elongated by the addition of a two-carbon unit from malonyl-ACP. nih.govnih.gov The initial product of this condensation is 5-keto-pimeloyl-ACP. nih.gov This intermediate subsequently enters the type II fatty acid synthesis (FAS II) pathway, where it undergoes reduction and dehydration steps to yield pimeloyl-ACP. nih.gov

This pathway highlights a significant metabolic intersection, linking amino acid catabolism directly to vitamin biosynthesis. The utilization of glutaryl-CoA from lysine degradation provides five of the seven carbon atoms required for the pimelate (B1236862) backbone. nih.govresearchgate.net

Interconnection with Lysine Degradation Pathway through Glutaryl-CoA

The biosynthesis of pimeloyl-CoA in certain bacteria is directly linked to the catabolism of the amino acid L-lysine. nih.govresearchgate.net A key intermediate in the lysine degradation pathway is glutaryl-CoA. nih.govontosight.ai This five-carbon dicarboxylic acid thioester serves as a direct precursor for the synthesis of the pimeloyl moiety. nih.gov

In organisms like Agrobacterium tumefaciens, the enzyme CaiB, a type III acyl-CoA transferase, is responsible for the formation of glutaryl-CoA from glutarate and succinyl-CoA. nih.gov The resulting glutaryl-CoA then acts as the starting molecule for the BioZ-catalyzed reaction, which ultimately produces pimeloyl-ACP. nih.gov This connection is so critical that genetic disruption of the genes responsible for either glutaryl-CoA synthesis (like caiB) or its utilization in the BioZ reaction results in biotin auxotrophy, meaning the organism can no longer synthesize its own biotin and requires it from the environment. nih.gov This demonstrates a direct and essential metabolic link between the breakdown of lysine and the synthesis of biotin. nih.govresearchgate.net

Pimeloyl-CoA Biosynthesis Pathways

Bacillus subtilis BioW Pathway

Bacillus subtilis employs a distinct pathway for the synthesis of pimeloyl-CoA that relies on the enzyme BioW. researchgate.netnih.gov This pathway is characterized by the use of free pimelic acid as a direct precursor. researchgate.netnih.govnih.gov

The enzyme BioW, also known as pimeloyl-CoA synthetase or 6-carboxyhexanoate--CoA ligase, is central to biotin synthesis in B. subtilis. researchgate.netnih.govuniprot.orgproteopedia.org BioW catalyzes the ATP-dependent conversion of free pimelic acid (heptanedioic acid) and coenzyme A (CoA) into pimeloyl-CoA. nih.govproteopedia.orguniprot.org This reaction is essential for the subsequent steps of biotin synthesis in this organism. researchgate.netnih.govasm.org The essentiality of BioW has been demonstrated through genetic studies where the deletion of the bioW gene leads to a biotin auxotrophic phenotype, meaning the bacterium can no longer produce its own biotin. researchgate.netnih.govnih.gov The BioW enzyme acts as a specific gatekeeper, ensuring that only the correct C7 dicarboxylic acid is activated and enters the biotin synthesis pathway. nih.govproteopedia.org

In B. subtilis, the free pimelic acid required by the BioW enzyme is derived from the fatty acid synthesis (FAS) pathway. researchgate.netnih.govnih.gov Isotopic labeling studies have confirmed that the carbon backbone of pimelate is assembled from the head-to-tail condensation of acetate (B1210297) units, a hallmark of fatty acid synthesis. nih.gov The process is thought to involve a modification of the standard FAS pathway, although the exact mechanism for cleaving the intermediate to release free pimelic acid is not fully elucidated. researchgate.net The link between fatty acid synthesis and pimelic acid production is further supported by experiments using cerulenin (B1668410), an inhibitor of a key fatty acid elongation enzyme. researchgate.netnih.gov Treatment with cerulenin significantly reduces biotin production, and this inhibition can be overcome by supplementing the growth medium with pimelic acid. researchgate.netnih.gov This indicates that pimelic acid is a direct product of the fatty acid synthesis pathway and a bona fide precursor for biotin synthesis in B. subtilis. researchgate.netnih.govnih.gov

Bacillus subtilis possesses a second enzyme, BioI, which is a cytochrome P450 (CYP107H1) capable of producing a pimeloyl thioester. nih.govnih.govresearchgate.netpnas.org BioI catalyzes the oxidative carbon-carbon bond cleavage of long-chain fatty acids that are attached to an acyl carrier protein (ACP), generating pimeloyl-ACP. nih.govresearchgate.netpnas.orguniprot.org Despite its ability to produce a potential biotin precursor, BioI is not essential for biotin synthesis in B. subtilis. researchgate.netnih.govasm.org Genetic studies have shown that deleting the bioI gene does not result in a requirement for biotin, whereas deleting the bioW gene does. researchgate.netnih.gov

This non-essentiality is explained by the substrate specificity of the next enzyme in the B. subtilis biotin synthesis pathway, BioF. B. subtilis BioF can only utilize pimeloyl-CoA as its substrate and is unable to use the pimeloyl-ACP produced by BioI. nih.govasm.org Therefore, while BioI can generate a pimelate thioester, its product cannot be directly incorporated into the main biotin biosynthetic pathway in this organism, making the BioW-dependent pathway the primary and indispensable route. nih.govnih.govasm.org

Fungal Pimeloyl-CoA Synthesis

Peroxisomal β-Oxidation Cycle as a Source of Pimeloyl-CoA

In many filamentous fungi, the biosynthesis of pimeloyl-CoA is intricately linked to the peroxisomal β-oxidation of fatty acids. nih.govfrontiersin.org Research has identified the peroxisome as the site for the generation of pimeloyl-CoA, which serves as a crucial intermediate in the biotin synthesis pathway. nih.govnih.gov This was demonstrated in the filamentous fungus Aspergillus nidulans, where the enzyme that utilizes pimeloyl-CoA, 8-amino-7-oxononanoate (B1240340) (AON) synthase, is localized to the peroxisome. nih.govtandfonline.com The localization of AON synthase to this organelle is essential for biotin production. nih.gov

Experimental evidence supporting the role of β-oxidation comes from studies on A. nidulans mutants. Mutants with defects in genes encoding key enzymes of the peroxisomal β-oxidation cycle, such as the acyl-CoA oxidase (aoxA) and the multifunctional protein (foxA), exhibit a significant reduction in growth on biotin-deficient media. nih.govnih.gov This growth deficiency can be partially recovered by supplementing the medium with pimelic acid, the precursor to pimeloyl-CoA. nih.gov These findings strongly indicate that the enzymes of the peroxisomal β-oxidation pathway are responsible for producing the pimeloyl-CoA required for biotin synthesis in these fungi. nih.gov The primary role of peroxisomes in many fungi is the β-oxidation of fatty acids, and this link to biotin synthesis represents an expansion of this organelle's known functional repertoire. frontiersin.orgtandfonline.com

Species-Specific Variations in Fungi (e.g., Aspergillus nidulans vs. Saccharomyces cerevisiae)

While the peroxisomal β-oxidation pathway is central to pimeloyl-CoA synthesis in Aspergillus nidulans and likely a broad range of other filamentous fungi, this is not a universally conserved mechanism across the fungal kingdom. nih.govnih.gov A notable exception is the budding yeast Saccharomyces cerevisiae. In S. cerevisiae, the β-oxidation cycle is not essential for biotin synthesis. nih.govnih.gov This indicates the existence of an alternative pathway for producing the pimelate intermediate in this and related yeast species. nih.gov

Further evidence for this divergence lies in the subcellular localization of the AON synthase enzyme. In A. nidulans and many other ascomycetes and basidiomycetes, AON synthase contains a peroxisomal targeting sequence (PTS1), directing it to the peroxisome. nih.gov In contrast, the AON synthase in species within the Saccharomyces complex, including S. cerevisiae, lacks this targeting sequence. nih.gov This difference in enzyme localization underscores the different biosynthetic strategies employed by these fungi to produce pimeloyl-CoA. nih.govnih.gov

Table 1: Comparison of Pimeloyl-CoA Synthesis Pathway in A. nidulans and S. cerevisiae

Feature Aspergillus nidulans Saccharomyces cerevisiae
Primary Source of Pimeloyl-CoA Peroxisomal β-oxidation of fatty acids Alternative pathway, not β-oxidation dependent
Essentiality of β-oxidation Essential for biotin synthesis Not essential for biotin synthesis
Subcellular location of AON synthase Peroxisome (contains PTS1) Cytosolic (lacks PTS1)

| Key Genes Implicated | aoxA, foxA (β-oxidation) | Not dependent on peroxisomal β-oxidation genes |

Proposed Mechanisms and Carbon Source Tracing

Incorporation of Acetyl-CoA and L-Alanine Carbon Units

The assembly of the pimelate moiety of pimeloyl-CoA relies on precursor molecules derived from central metabolism, primarily acetyl-CoA. nih.gov Acetyl-CoA serves as a fundamental building block in fatty acid synthesis, the pathway from which pimeloyl-CoA synthesis often branches. asm.orgpnas.org In the bacterium Escherichia coli, it is proposed that two molecules of acetyl-CoA are condensed to initiate the process that, after several elongation cycles, yields the pimeloyl group. asm.org

L-alanine also plays a critical, albeit multifaceted, role. Its primary function is as a co-substrate with pimeloyl-CoA in the first step of the final biotin synthesis pathway, where AON synthase catalyzes their condensation to form 8-amino-7-oxononanoate (KAPA). nih.govacs.org However, studies have shown that L-alanine can also act as a carbon source for the pimeloyl backbone itself. nih.govebi.ac.uk Isotopic labeling experiments in E. coli demonstrated that carbon atoms from L-alanine were incorporated into positions of the biotin side chain that are typically derived from acetyl-CoA. nih.govebi.ac.uk This suggests that L-alanine can be metabolized to acetyl-CoA, thereby serving as an indirect precursor for the synthesis of pimeloyl-CoA. nih.gov

Isotopic Labeling Studies for Precursor Identification

Isotopic labeling is a powerful technique used to trace the metabolic origins of the carbon atoms within a molecule. Such studies have been instrumental in elucidating the precursors of pimeloyl-CoA. nih.gov By growing microorganisms on media containing substrates enriched with heavy isotopes like Carbon-13 (¹³C), researchers can track the incorporation of these labeled atoms into the final product, in this case, biotin or its intermediates. nih.govnih.gov

In seminal studies using E. coli, cultures were fed with specifically labeled acetate molecules. nih.gov

When sodium [1-¹³C]acetate was used, the label was incorporated into alternating carbons (C-1, C-3, C-5, C-7) of the pimelate side chain of dethiobiotin (B101835). nih.gov

When sodium [2-¹³C]acetate was used, the label appeared in the other set of alternating carbons (C-2, C-4, C-6). nih.govebi.ac.uk

These results provided strong evidence that the pimelate backbone is constructed from acetyl-CoA units. nih.govnih.gov Furthermore, studies using L-[3-¹³C]alanine showed label incorporation not only into the methyl carbon as expected from its direct condensation role but also into the C-2, C-4, and C-6 positions of the side chain, mirroring the pattern seen with labeled glucose and acetate. nih.govebi.ac.uk This confirmed that L-alanine can be funneled into the central metabolism to produce acetyl-CoA, which is then used for pimeloyl-CoA synthesis. nih.gov

| L-[3-¹³C]alanine | Methyl carbon (C-9) and alternate carbons (C-2, C-4, C-6) | L-alanine is a direct substrate for KAPA synthesis and an indirect carbon source for the pimeloyl backbone, likely via conversion to acetyl-CoA. nih.govebi.ac.uk |

Enzymology of Pimeloyl Coa Metabolism

Pimeloyl-CoA Synthetase (BioW)

Pimeloyl-CoA synthetase, encoded by the bioW gene, is an ATP-dependent enzyme that catalyzes the formation of pimeloyl-CoA from free pimelic acid and Coenzyme A (CoA). nih.gov This reaction proceeds through an acyl-adenylate intermediate and is crucial in pathways where free pimelate (B1236862) is a biotin (B1667282) precursor. nih.govresearchgate.net

Molecular Mechanism of ATP-Dependent Acyl-CoA Ligation

The catalytic action of BioW involves two distinct half-reactions that occur within a single active site: adenylation and thioesterification. nih.govnih.gov

Adenylation: In the first step, pimelic acid reacts with ATP to form a pimeloyl-AMP intermediate and pyrophosphate (PPi). researchgate.net This activation of the carboxylate group is a common strategy in biology for overcoming a high activation energy barrier for the subsequent reaction. The reaction is dependent on the presence of Mg²⁺. nih.gov

Thioesterification: The activated pimeloyl-adenylate intermediate then reacts with the thiol group of Coenzyme A. researchgate.net This results in the formation of the final product, pimeloyl-CoA, and the release of AMP. researchgate.net

A key feature of the BioW mechanism is the movement of active site residues to position the reactive groups correctly for each half-reaction, rather than large-scale domain movements. nih.govnih.gov Isothermal titration calorimetry experiments with Aquifex aeolicus BioW (AaBioW) have shown that ATP and CoA bind to the enzyme with dissociation constants (Kd) of 13 ± 3 μM and 14 ± 2.5 μM, respectively, both with a stoichiometry of one. nih.gov

Interactive Data Table: BioW Ligand Binding Affinities

Ligand Dissociation Constant (Kd) (μM) Stoichiometry (n)
ATP 13 ± 3 1
CoA 14 ± 2.5 1

Substrate Specificity and Selectivity Mechanisms, including Dicarboxylic Acid Recognition

BioW exhibits strict substrate specificity for pimelic acid, a seven-carbon α,ω-dicarboxylic acid. nih.govresearchgate.net The enzyme is unable to efficiently utilize dicarboxylic acids that are either shorter or longer. nih.govresearchgate.net This high degree of selectivity is crucial for ensuring the correct precursor is incorporated into the biotin synthesis pathway.

The mechanism for this "molecular ruler" function is rooted in the enzyme's active site architecture. Structural studies of Bacillus subtilis BioW have revealed how the enzyme accommodates the C7 dicarboxylate. The binding pocket appears to be finely tuned to the length of pimelic acid, discriminating against other chain lengths. researchgate.net While the enzyme can bind to non-cognate substrates like adipate (B1204190) (C6) and suberate (B1241622) (C8), it does not efficiently catalyze the full ligation reaction with these molecules. nih.gov

Pre-Transfer Proofreading Activity against Non-Cognate Substrates

A fascinating aspect of BioW's mechanism is its ability to perform a "pre-transfer proofreading" function, a quality control step analogous to that seen in some aminoacyl-tRNA synthetases. nih.govnih.gov When BioW binds to a non-cognate dicarboxylic acid, such as adipate (C6) or suberate (C8), it can still catalyze the first half-reaction, forming the corresponding acyl-adenylate intermediate. nih.gov

However, instead of proceeding to the thioesterification step with CoA, the enzyme promotes the hydrolysis of these non-cognate adenylates. nih.gov The addition of CoA to the C6- and C8-adenylate complexes results in their breakdown into the free dicarboxylic acid and AMP, effectively "editing" out the incorrect substrate before it can be converted to its CoA ester. nih.gov This proofreading activity occurs within the same active site as adenylation and thioesterification and can be abolished by mutating a single residue. nih.govnih.gov This ensures high fidelity in the production of pimeloyl-CoA. researchgate.net

Structural Insights into the BioW Protein Fold

Substrate-bound crystal structures have provided a detailed view of the active site, identifying the key residues involved in binding pimelate, ATP, and CoA. nih.govnih.gov These structures confirm that conformational changes required to orchestrate the two half-reactions are mediated by subtle movements of active site residues rather than the large-scale domain alternations seen in other acyl-CoA ligases. nih.govnih.govnih.gov

8-Amino-7-Oxononanoate (B1240340) Synthase (AONS / KAPA Synthase / BioF)

8-Amino-7-oxononanoate synthase (AONS), also known as KAPA synthase and encoded by the bioF gene, is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. acs.orgnih.gov It catalyzes the first committed step in the assembly of biotin's heterocyclic rings: the decarboxylative condensation of L-alanine with a pimeloyl thioester. acs.orgebi.ac.uknih.gov

Mechanism of Decarboxylative Condensation of L-Alanine with Pimeloyl-CoA/ACP

The reaction catalyzed by AONS is a stereospecific Claisen-like condensation that involves several key steps. ebi.ac.uknih.govebi.ac.uk The enzyme can utilize either pimeloyl-CoA or pimeloyl-acyl carrier protein (pimeloyl-ACP) as the acyl donor, although the physiological substrate can differ between organisms. uniprot.orgasm.org For instance, E. coli BioF can use both, while B. subtilis BioF is specific for pimeloyl-CoA. asm.org

The catalytic cycle can be summarized as follows:

External Aldimine Formation: The reaction initiates with the formation of an external aldimine between the amino group of L-alanine and the PLP cofactor, which is covalently bound to a lysine (B10760008) residue in the enzyme's active site in its resting state. acs.orgebi.ac.uk

Quinonoid Intermediate Formation: The binding of the pimeloyl thioester (pimeloyl-CoA or -ACP) induces a conformational change in the enzyme. acs.orgnih.gov This change facilitates the abstraction of the α-proton from L-alanine by an active site lysine residue, leading to the formation of a quinonoid intermediate. acs.orgebi.ac.uk

Acylation and Decarboxylation: The quinonoid intermediate then acts as a nucleophile, attacking the thioester carbonyl of the pimeloyl donor. ebi.ac.uk This acylation is followed by decarboxylation of the alanine (B10760859) moiety, releasing CO₂ and forming a second quinonoid species. ebi.ac.ukebi.ac.uk

Protonation and Product Release: Reprotonation of the intermediate, followed by hydrolysis, releases the final product, 8(S)-amino-7-oxononanoate (AON), and the free carrier (CoA or ACP). ebi.ac.uk

Kinetic studies have shown that the formation of the external aldimine with the correct substrate, L-alanine, is rapid, whereas it is significantly slower with the non-substrate D-alanine. acs.orgnih.gov The formation of the key quinonoid intermediate only occurs after the pimeloyl-CoA substrate binds to the L-alanine-enzyme complex. acs.orgnih.gov

Interactive Data Table: AONS Reaction Steps

Step Description Key Molecules Involved
1 External Aldimine Formation L-alanine, Pyridoxal 5'-phosphate (PLP)
2 Quinonoid Formation Pimeloyl-CoA/ACP, L-alanine-PLP complex
3 Acylation & Decarboxylation Quinonoid intermediate, Pimeloyl thioester
4 Product Release 8-amino-7-oxononanoate, CoA/ACP

Pyridoxal 5'-Phosphate (PLP) Dependence and Catalytic Cycle of 8-Amino-7-oxononanoate Synthase

8-Amino-7-oxononanoate synthase (AONS), also known as 7-keto-8-aminopelargonate synthase, is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the first committed step in biotin biosynthesis. acs.orgnih.gov This enzyme facilitates the decarboxylative condensation of L-alanine with pimeloyl-CoA to yield 8(S)-amino-7-oxononanoate, coenzyme A, and carbon dioxide. nih.govebi.ac.uk The reliance on PLP is a hallmark of this enzyme, placing it in the α-oxoamine synthase subfamily. acs.orgresearchgate.net

The catalytic cycle of AONS is a complex process that has been elucidated through spectroscopic, kinetic, and crystallographic studies. acs.orgnih.gov The reaction initiates with the formation of an external aldimine between the amino group of L-alanine and the PLP cofactor, a rapid process. acs.orgnih.gov A significant conformational change in the enzyme is induced upon the binding of the second substrate, pimeloyl-CoA. acs.orgnih.gov This change is crucial as it correctly positions the L-alanine external aldimine for the subsequent steps. acs.org A key event is the abstraction of the Cα proton from the aldimine by a lysine residue (Lys236 in E. coli), leading to the formation of a quinonoid intermediate. acs.orgnih.gov This is followed by the nucleophilic attack of the quinonoid intermediate on the thioester carbonyl of pimeloyl-CoA. The final steps involve the release of coenzyme A and a decarboxylation reaction, which occurs with retention of configuration, to produce 8-amino-7-oxononanoate. researchgate.net The holoenzyme is then regenerated through transaldimination. ebi.ac.uk

Key Steps in the AONS Catalytic Cycle:

Formation of L-alanine-PLP external aldimine.

Binding of pimeloyl-CoA induces a conformational change.

Proton abstraction from the external aldimine to form a quinonoid intermediate.

Nucleophilic attack on pimeloyl-CoA.

Release of coenzyme A.

Decarboxylation to form 8-amino-7-oxononanoate.

Regeneration of the internal aldimine with the active site lysine.

Substrate Specificity for Pimeloyl-CoA versus Pimeloyl-ACP in Different Organisms

While pimeloyl-CoA has long been considered the primary acyl donor for AONS, research has revealed interesting variations in substrate specificity across different organisms, particularly concerning the use of pimeloyl-acyl carrier protein (pimeloyl-ACP). nih.govresearchgate.net

In Escherichia coli, in vivo and in vitro studies suggest that its AONS (BioF) can utilize either pimeloyl-CoA or pimeloyl-ACP. nih.govresearchgate.netuniprot.org In fact, it is believed that pimeloyl-ACP is the more physiologically relevant substrate in E. coli. uniprot.orgdrugbank.com In contrast, the AONS from Bacillus subtilis demonstrates a strict specificity for pimeloyl-CoA and is unable to effectively use pimeloyl-ACP. nih.govresearchgate.netasm.org This specificity is supported by genetic evidence showing the requirement of BioW, a pimeloyl-CoA synthetase, for biotin synthesis in B. subtilis. nih.gov Similarly, the AONS from Bacillus sphaericus also shows a high affinity for pimeloyl-CoA. nih.gov

This divergence in substrate utilization highlights different evolutionary strategies for the synthesis of the pimelate moiety required for biotin. nih.gov E. coli synthesizes pimeloyl-ACP through a pathway involving the fatty acid synthesis machinery, while B. subtilis can incorporate exogenous pimelate by converting it to pimeloyl-CoA. nih.govresearchgate.net

OrganismAONS EnzymePreferred SubstrateSupporting Evidence
Escherichia coliBioFPimeloyl-ACP or Pimeloyl-CoAIn vitro assays show activity with both; physiological relevance points to pimeloyl-ACP. nih.govuniprot.orgdrugbank.com
Bacillus subtilisBioFPimeloyl-CoAGenetic and in vitro data show specificity for pimeloyl-CoA; inability to utilize pimeloyl-ACP. nih.govresearchgate.netasm.org
Bacillus sphaericusBioFPimeloyl-CoAIn vitro assays demonstrate a low Michaelis constant for pimeloyl-CoA. nih.gov

Pimeloyl-CoA Dehydrogenase (EC 1.3.1.62)

Pimeloyl-CoA dehydrogenase is a key enzyme that channels pimeloyl-CoA into a degradative pathway, distinct from its role in biosynthesis.

Role in Anaerobic Benzoate (B1203000) Degradation Pathway

Pimeloyl-CoA dehydrogenase plays a crucial role in the anaerobic degradation of benzoate in certain bacteria, such as denitrifying species. wikipedia.orgexpasy.orgqmul.ac.ukgenome.jp In these organisms, aromatic compounds like benzoate are first converted to benzoyl-CoA, which then undergoes a series of reduction and ring-opening reactions to yield pimeloyl-CoA. researchgate.netoup.com Pimeloyl-CoA dehydrogenase then acts on this intermediate, initiating its further breakdown. researchgate.net This pathway represents an important mechanism for the microbial recycling of carbon from aromatic compounds in anoxic environments. oup.com

Oxidoreductase Activity with NAD+ as Acceptor

Pimeloyl-CoA dehydrogenase is classified as an oxidoreductase. wikipedia.orgontosight.ai Specifically, it acts on the CH-CH group of the donor, pimeloyl-CoA, and utilizes NAD+ as the electron acceptor. wikipedia.orgebi.ac.ukjax.org The systematic name for this enzyme is pimeloyl-CoA:NAD+ oxidoreductase. wikipedia.orgqmul.ac.uk The reaction involves the transfer of electrons from pimeloyl-CoA to NAD+, resulting in the formation of NADH. ontosight.ai

Reaction Products: 6-Carboxyhex-2-enoyl-CoA

The catalytic action of pimeloyl-CoA dehydrogenase on pimeloyl-CoA, in the presence of NAD+, results in the formation of three products: 6-carboxyhex-2-enoyl-CoA, NADH, and a proton (H+). wikipedia.orgqmul.ac.uk The introduction of a double bond between the second and third carbons of the hexanoyl chain is a characteristic feature of this dehydrogenation reaction.

Reaction Catalyzed by Pimeloyl-CoA Dehydrogenase: Pimeloyl-CoA + NAD+ ⇌ 6-Carboxyhex-2-enoyl-CoA + NADH + H+ wikipedia.orgqmul.ac.uk

Other Enzymes Associated with Pimeloyl-CoA Pathway Divergence

The metabolic fate of pimeloyl-CoA is determined by a number of enzymes that direct it towards either biosynthesis or degradation. Besides AONS and pimeloyl-CoA dehydrogenase, other enzymes are involved at points of pathway divergence. For instance, in some bacteria, the synthesis of pimeloyl-CoA itself represents a key divergence point. Bacillus subtilis utilizes pimeloyl-CoA synthetase (BioW) to produce pimeloyl-CoA from free pimelate, an ATP-dependent process. nih.gov This allows the organism to scavenge pimelate from the environment.

In the degradative pathway found in organisms like Rhodopseudomonas palustris, the product of pimeloyl-CoA dehydrogenase, 6-carboxyhex-2-enoyl-CoA, is further metabolized by a series of enzymes including an enoyl-CoA hydratase (PimF) , a hydroxyacyl-CoA dehydrogenase (PimE) , and an acyl-CoA acetyltransferase (PimB) , which ultimately lead to the production of acetyl-CoA and glutaryl-CoA. researchgate.net These enzymes are essential for the complete breakdown of the seven-carbon chain of pimelate.

BioC O-Methyltransferase Activity

BioC is an O-methyltransferase that plays a critical role in initiating the synthesis of the pimeloyl moiety, a key precursor for biotin. nih.govnih.gov In organisms like Escherichia coli, the synthesis of this C7 α,ω-dicarboxylic acid is achieved by hijacking the conventional fatty acid synthetic (FAS) pathway. researchgate.netpnas.org This circumvention begins with the enzymatic activity of BioC. pnas.org

The primary function of BioC is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the free ω-carboxyl group of a malonyl-thioester. nih.gov Extensive research has demonstrated that malonyl-acyl carrier protein (malonyl-ACP) is the preferred substrate for this methylation, being a much more efficient methyl acceptor than malonyl-CoA. nih.govnih.gov The methylation converts malonyl-ACP into malonyl-ACP methyl ester. nih.govpnas.org This conversion is a crucial step because the esterification neutralizes the negative charge of the carboxyl group and introduces a methyl group that mimics the methyl ends of typical fatty acyl chains. researchgate.netpnas.org This "disguised" substrate is then accepted as a primer by the enzymes of the fatty acid synthesis pathway for subsequent elongation. nih.govnih.gov This enzymatic reaction is considered the first essential step in the BioC-BioH pathway for pimelate synthesis. researchgate.netkegg.jp

Table 1: BioC O-Methyltransferase Reaction Summary

Component Description
Enzyme BioC (Malonyl-[acyl-carrier protein] O-methyltransferase) uniprot.org
EC Number 2.1.1.197 uniprot.org
Substrates Malonyl-[ACP], S-adenosyl-L-methionine (SAM) uniprot.org
Products Malonyl-[ACP] methyl ester, S-adenosyl-L-homocysteine uniprot.org

| Function | Initiates pimeloyl moiety synthesis by creating a substrate that can enter the fatty acid synthesis pathway. nih.govnih.gov |

BioH Short-Chain Fatty Acid Esterase Activity

BioH is a carboxylesterase that functions at the terminal stage of the pimeloyl moiety's assembly via the fatty acid synthesis pathway. ebi.ac.uknih.gov After the malonyl-ACP methyl ester (produced by BioC) enters the FAS pathway, it undergoes two cycles of chain elongation, resulting in the formation of pimeloyl-ACP methyl ester. researchgate.netpnas.org At this point, further elongation is prevented by the action of BioH. pnas.orgnih.gov

The physiological role of BioH is to hydrolyze the methyl ester bond of pimeloyl-ACP methyl ester. nih.govuniprot.org This cleavage removes the methyl group that was initially introduced by BioC, exposing the ω-carboxyl group and yielding pimeloyl-ACP. pnas.orgnih.govuniprot.org This reaction is essential as it terminates the chain elongation process and produces the correct pimeloyl-ACP intermediate required for the subsequent steps of biotin ring assembly, starting with the enzyme BioF (7-keto-8-aminopelargonic acid synthase). pnas.orgnih.gov

BioH belongs to the alpha/beta hydrolase-fold family of enzymes and exhibits a preference for short-chain fatty acid esters. uniprot.orgnih.gov Structural and sequence analyses have identified a conserved catalytic triad (B1167595) (Serine, Aspartate, and Histidine) typical of serine hydrolases. nih.gov While its primary substrate is pimeloyl-ACP methyl ester, BioH can also display weak thioesterase activity and may be involved in the condensation of CoA and pimelic acid to form pimeloyl-CoA. ebi.ac.ukuniprot.org

Table 2: BioH Esterase Reaction Summary

Component Description
Enzyme BioH (Pimeloyl-[acyl-carrier protein] methyl ester esterase) uniprot.orguniprot.org
EC Number 3.1.1.85 uniprot.org
Substrate Pimeloyl-[ACP] methyl ester pnas.org
Product Pimeloyl-[ACP], Methanol nih.gov

| Function | Terminates fatty acid elongation and produces pimeloyl-ACP for biotin ring synthesis. pnas.orgnih.gov |

Table 3: Compound Names

Compound Name Abbreviation
Pimeloyl-coenzyme A Pimeloyl-CoA
Malonyl-coenzyme A Malonyl-CoA
Acyl carrier protein ACP
Malonyl-acyl carrier protein Malonyl-ACP
S-adenosyl-L-methionine SAM
Malonyl-acyl carrier protein methyl ester Malonyl-ACP methyl ester
Pimeloyl-acyl carrier protein methyl ester Pimeloyl-ACP methyl ester
Pimeloyl-acyl carrier protein Pimeloyl-ACP
S-adenosyl-L-homocysteine
Coenzyme A CoA
Pimelic acid

Role of Pimeloyl Coa in Biotin Biosynthesis Pathway Progression

Conserved Late Steps of Biotin (B1667282) Bicyclic Ring Assembly

The synthesis of biotin is broadly divided into two stages: the variable synthesis of the pimelate (B1236862) moiety and the highly conserved assembly of the biotin rings. nih.govresearchgate.netus.espnas.org The latter stage, which is the focus here, commences with an activated pimelate thioester, which can be either pimeloyl-CoA or pimeloyl-acyl carrier protein (ACP). nih.govkegg.jp This initiates a series of four enzymatic reactions catalyzed by the products of the bioF, bioA, bioD, and bioB genes, leading to the formation of biotin. nih.govnih.govoup.com This sequence of reactions is remarkably preserved across bacteria, fungi, and plants. kegg.jpasm.org

The pimelate moiety itself contributes seven of the ten carbon atoms that constitute the biotin molecule. nih.gov The remaining atoms are incorporated during the ring assembly process. nih.gov While the initial steps to produce the pimeloyl thioester can differ significantly among organisms, the subsequent four-step pathway to construct the bicyclic rings from this precursor is a hallmark of biotin biosynthesis. nih.govkegg.jpasm.org

Conversion of Pimeloyl-CoA/ACP to 7-Keto-8-Aminopelargonic Acid (KAPA)

The first committed step in the assembly of the biotin rings is the conversion of a pimeloyl thioester to 7-keto-8-aminopelargonic acid (KAPA). nih.govresearchgate.net This reaction is catalyzed by 8-amino-7-oxononanoate (B1240340) synthase, also known as KAPA synthase, the protein product of the bioF gene. nih.govresearchgate.netresearchgate.net

This enzyme facilitates a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent decarboxylative Claisen condensation. nih.govoup.com Specifically, pimeloyl-CoA (or pimeloyl-ACP) is condensed with L-alanine. nih.govoup.com The reaction results in the formation of KAPA, with the release of coenzyme A (CoA) or ACP and carbon dioxide. nih.govoup.com

The substrate specificity of KAPA synthase can vary. For instance, the enzyme from Escherichia coli can utilize both pimeloyl-ACP and pimeloyl-CoA. nih.gov In contrast, the Bacillus subtilis BioF enzyme is specific for pimeloyl-CoA. nih.gov The plant enzyme from Arabidopsis thaliana exhibits a notably high specificity for pimeloyl-CoA, with a much lower K_m_ value compared to the E. coli enzyme. nih.gov In fungi and plants, this enzymatic step has been shown to occur within peroxisomes. nih.gov

Subsequent Enzymatic Steps in Biotin Formation

Following the synthesis of KAPA, a cascade of three additional enzymatic reactions completes the formation of biotin.

7,8-Diaminononanoate (B1231595) Synthase (BioA) Activity

The second step in the conserved pathway is the transamination of KAPA to form 7,8-diaminononanoate (DAPA), also referred to as 7,8-diaminopelargonic acid. nih.govuniprot.orgproteopedia.org This reaction is catalyzed by 7,8-diaminononanoate synthase (also known as DAPA synthase or DAPA aminotransferase), the product of the bioA gene. nih.govuniprot.orgproteopedia.org

BioA is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme that belongs to the aminotransferase class III family. nih.govuniprot.org Uniquely, it utilizes S-adenosyl-L-methionine (SAM) as the amino group donor, a rare function among aminotransferases. nih.govuniprot.orguniprot.orgebi.ac.uk The reaction mechanism is a classic ping-pong bi-bi process. uniprot.orguniprot.org In Mycobacterium tuberculosis and Escherichia coli, this enzyme is competitively inhibited by high concentrations of KAPA and by the antibiotic amiclenomycin. uniprot.orguniprot.org

Dethiobiotin (B101835) Synthase (BioD) and Biotin Synthase (BioB) Reactions

The penultimate step in biotin biosynthesis is the formation of the ureido ring, converting DAPA into dethiobiotin (DTB). nih.gov This reaction is catalyzed by dethiobiotin synthase (BioD), which requires ATP and magnesium. nih.govebi.ac.uk The enzyme facilitates the carboxylation of DAPA to form the cyclic ureido structure of DTB. nih.gov

The final step is the conversion of dethiobiotin to biotin, a reaction catalyzed by biotin synthase (BioB). nih.govwikipedia.org BioB is a radical SAM enzyme containing iron-sulfur clusters. nih.govwikipedia.orgnih.gov It catalyzes the insertion of a sulfur atom to form the thiophane ring of biotin. wikipedia.orgnih.gov This remarkable reaction involves the generation of a 5'-deoxyadenosyl radical from SAM, which initiates the sulfur insertion mechanism. wikipedia.org The sulfur atom itself is thought to be derived from one of the iron-sulfur clusters within the enzyme. nih.gov

Metabolic Interconnections and Regulatory Aspects

Integration with Fatty Acid Biosynthesis and Degradation

Pimeloyl-CoA is intricately linked with the synthesis and breakdown of fatty acids, originating from intermediates of one pathway and being generated by the other. This dual involvement highlights its significance in cellular metabolism.

Pimeloyl-CoA Pathways Originating from Fatty Acid Synthesis Intermediates

The synthesis of the pimeloyl moiety, a precursor for biotin (B1667282), is accomplished by commandeering the fatty acid synthetic pathway. nih.gov In organisms like Escherichia coli, this process deviates from standard fatty acid synthesis through a critical modification of a key intermediate. The pathway begins when the ω-carboxyl group of a malonyl-thioester, likely malonyl-CoA, is methylated. nih.gov This methylation allows the atypical substrate to act as a primer, entering the fatty acid synthesis cycle. nih.gov

Instead of the usual acetyl-CoA primer, the methylated malonyl-thioester initiates a condensation reaction. nih.gov The pathway then proceeds through two rounds of the fatty acid elongation cycle, where two-carbon units are sequentially added. nih.gov This modified fatty acid synthesis results in the formation of pimeloyl-acyl carrier protein (ACP) methyl ester, which is subsequently hydrolyzed to yield pimeloyl-ACP. nih.gov It has been proposed that pimeloyl-CoA could be formed by the enzymes of fatty acid synthesis through the condensation of three malonyl-CoA molecules. nih.gov

Involvement of Peroxisomal β-Oxidation in Pimeloyl-CoA Generation

In contrast to its synthesis from fatty acid pathway intermediates, pimeloyl-CoA can also be generated through the catabolic process of β-oxidation within peroxisomes. This has been demonstrated in certain fungi, such as Aspergillus nidulans. nih.gov In these organisms, mutants lacking key enzymes of the peroxisomal β-oxidation cycle, like acyl-CoA oxidase or the multifunctional protein FoxA, exhibit impaired growth in biotin-deficient conditions. nih.gov This growth can be partially restored by supplementing the medium with pimelic acid, indicating that the β-oxidation cycle is responsible for producing the pimeloyl-CoA necessary for biotin synthesis. nih.gov

Peroxisomal β-oxidation is a catabolic process that breaks down fatty acid molecules to generate acetyl-CoA. wikipedia.org It is particularly important for the initial breakdown of very-long-chain fatty acids. wikipedia.orgaocs.org The process involves a series of enzymatic reactions, including dehydrogenation, hydration, and thiolytic cleavage, that shorten the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. researchgate.net In the case of pimeloyl-CoA generation in fungi, a fatty acid precursor is partially degraded via this peroxisomal pathway to yield the seven-carbon dicarboxylic acid derivative. nih.gov The acetyl-CoA generated from peroxisomal β-oxidation can then be transported to the mitochondria for further metabolism. nih.gov

Contrasting Roles in Anabolism and Catabolism

Pimeloyl-CoA's metabolic involvement illustrates the fundamental distinction between anabolism and catabolism. Anabolism refers to metabolic pathways that construct complex molecules from simpler ones, a process that requires energy input. cellgs.comlibretexts.org The synthesis of pimeloyl-CoA from fatty acid synthesis intermediates is part of the larger anabolic pathway of biotin biosynthesis. nih.gov This is a constructive process, building a vital cofactor essential for various enzymatic reactions.

Conversely, catabolism encompasses the metabolic pathways that break down complex molecules into simpler units, releasing energy in the process. cellgs.comnews-medical.netlibretexts.org The generation of pimeloyl-CoA via the peroxisomal β-oxidation of a larger fatty acid is a catabolic event. nih.gov This pathway breaks down a larger molecule to provide the necessary precursor for biotin synthesis. nih.gov Therefore, pimeloyl-CoA stands at a metabolic crossroads: its formation can be the result of a catabolic, energy-releasing process (β-oxidation) or a step within a larger anabolic, energy-consuming pathway (biotin synthesis). nih.govnih.gov This duality underscores how metabolic pathways are interconnected, with the products of catabolism often serving as the building blocks for anabolism. libretexts.org

Link to Coenzyme A (CoA) Metabolism and Regulation

As an acyl-CoA derivative, pimeloyl-CoA is subject to the overarching principles and regulatory mechanisms that govern the entire acyl-CoA pool within a cell.

General Principles of Acyl-CoA Metabolism

Acyl-CoAs are central intermediates in metabolism, formed when a fatty acid is attached to a coenzyme A (CoA) molecule. creative-proteomics.com This activation, catalyzed by acyl-CoA synthetases, is a critical first step that traps fatty acids within the cell for various metabolic fates. nih.govnih.gov The resulting acyl-CoAs can be directed towards catabolic pathways, such as β-oxidation in mitochondria and peroxisomes to produce energy, or channeled into anabolic pathways. nih.govnih.gov Anabolic uses include incorporation into complex lipids like phospholipids (B1166683) and triacylglycerols for membrane synthesis or energy storage. nih.govresearchgate.net

The metabolism of acyl-CoAs is tightly regulated to maintain cellular homeostasis. creative-proteomics.commetwarebio.com This regulation occurs at multiple levels, including hormonal signals and the availability of substrates. creative-proteomics.commetwarebio.com For instance, enzymes involved in fatty acid synthesis are regulated by the cell's energy status and the balance between acetyl-CoA and malonyl-CoA. metwarebio.com The pool of acyl-CoAs, including pimeloyl-CoA, thus represents a dynamic hub that reflects the cell's energetic and biosynthetic needs. nih.gov

Compartmentalization of CoA-Dependent Reactions

A key principle of acyl-CoA metabolism is the spatial separation of competing metabolic pathways into different subcellular compartments. nih.govnih.gov This compartmentalization allows for independent regulation and prevents futile cycles. For example, fatty acid synthesis occurs predominantly in the cytoplasm, whereas fatty acid degradation (β-oxidation) takes place primarily within the mitochondria and peroxisomes. openaccessjournals.comcuni.cz

Pools of CoA and its acyl derivatives exist in the cytosol, mitochondria, peroxisomes, and endoplasmic reticulum. nih.govnih.gov The location of specific enzymes determines the fate of acyl-CoAs in that compartment. For instance, carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane commits long-chain acyl-CoAs to mitochondrial β-oxidation, while enzymes on the endoplasmic reticulum are mainly involved in esterification pathways. nih.gov The generation of pimeloyl-CoA via β-oxidation in peroxisomes is a clear example of this principle, where a specific catabolic process is confined to a particular organelle to produce a precursor for a biosynthetic pathway that may continue in another cellular location. nih.gov This subcellular organization is crucial for directing metabolites like pimeloyl-CoA through the appropriate metabolic network. nih.gov

Interactions with Amino Acid Degradation Pathways (e.g., Lysine (B10760008) Catabolism)

In certain bacteria, particularly within the α-proteobacteria group, the synthesis of pimeloyl-CoA is intricately linked to the catabolism of the amino acid L-lysine. iitp.ruasm.org This connection provides an alternative route to the canonical fatty acid synthesis-like pathway for producing the pimelate (B1236862) moiety required for biotin. asm.orgasm.org

A key intermediate in this pathway is glutaryl-CoA, which is derived from the degradation of lysine. iitp.ruasm.org This five-carbon dicarboxylic acid derivative serves as the primer for the synthesis of the seven-carbon pimeloyl moiety. The pathway involves a specialized 3-ketoacyl-acyl carrier protein (ACP) synthase, known as BioZ, which catalyzes a condensation reaction between glutaryl-CoA and malonyl-ACP to ultimately yield pimeloyl-ACP. iitp.runih.gov Pimeloyl-ACP is then a direct precursor for the subsequent steps in the biotin synthesis pathway.

The generation of glutaryl-CoA from glutarate, an intermediate in lysine breakdown, is facilitated by a type III acyl-CoA transferase, CaiB. iitp.ru This enzyme catalyzes the transfer of a CoA moiety from a donor molecule, such as succinyl-CoA, to glutarate, thereby forming glutaryl-CoA. iitp.ru Genetic studies in organisms like Agrobacterium tumefaciens have demonstrated that mutations in either bioZ or caiB lead to biotin auxotrophy, underscoring the physiological significance of this lysine-dependent pathway for pimeloyl-CoA synthesis. iitp.ruasm.org This metabolic link ensures that the availability of lysine can directly influence the rate of biotin biosynthesis in these organisms.

The table below summarizes the key enzymes involved in the lysine-catabolism-linked pimeloyl-CoA synthesis pathway.

EnzymeGeneFunctionOrganism Group
CaiB caiBCatalyzes the formation of glutaryl-CoA from glutarate and a CoA donor (e.g., succinyl-CoA). iitp.ruα-proteobacteria
BioZ bioZA 3-ketoacyl-ACP synthase that uses glutaryl-CoA to prime the synthesis of pimeloyl-ACP. asm.orgasm.orgα-proteobacteria

Regulatory Mechanisms Governing Pimeloyl-CoA Flux

The biosynthesis of pimeloyl-CoA is tightly regulated to ensure an adequate supply of biotin for cellular needs while avoiding the wasteful expenditure of metabolic resources. This regulation occurs at multiple levels, including the control of gene expression and the modulation of enzyme activity through feedback mechanisms.

Transcriptional and Post-Translational Regulation of Key Enzymes

The primary mode of regulation for the pimeloyl-CoA synthesis pathway is at the transcriptional level, involving the controlled expression of the bio (biotin biosynthesis) genes. The regulatory strategies, however, differ among various bacterial lineages.

In many bacteria, including the well-studied Escherichia coli, the expression of the bio operon is controlled by a bifunctional protein called BirA. iitp.ruasm.orgasm.org BirA acts as both a biotin-protein ligase, which attaches biotin to its target enzymes, and a transcriptional repressor. asm.orgasm.org When the intracellular concentration of biotin is low, BirA functions primarily as a ligase. However, when biotin is abundant, BirA, complexed with its corepressor biotinoyl-5'-AMP, binds to a specific operator sequence (bioO) in the promoter region of the bio operon, thereby repressing the transcription of genes involved in pimeloyl-CoA and biotin synthesis, such as bioA, bioB, bioC, bioD, bioF, and bioH. asm.orgpnas.orgnih.gov

In bacterial groups that lack a birA homolog, such as many α-proteobacteria and Mycobacterium smegmatis, alternative transcriptional regulators have been identified. nih.gov In some α-proteobacteria, a GntR-type transcription factor named BioR controls the expression of biotin biosynthesis genes. nih.govoup.com In other organisms, a TetR family transcriptional repressor, BioQ, has been shown to regulate biotin synthesis and transport. nih.gov

The table below provides an overview of the key transcriptional regulators of pimeloyl-CoA and biotin synthesis.

RegulatorTypeMechanism of ActionTarget GenesOrganisms
BirA Bifunctional enzyme (biotin-protein ligase) and transcriptional repressorIn the presence of high biotin levels, the BirA-biotinoyl-5'-AMP complex binds to the bioO operator, repressing transcription. asm.orgpnas.orgbio operon (e.g., bioA, bioB, bioC, bioD, bioF, bioH) asm.orgnih.govEscherichia coli, Bacillus subtilis, and others iitp.ruasm.org
BioR GntR-family transcriptional repressorBinds to BIOR boxes in the promoter regions of bio genes to regulate their expression. oup.combio genesα-proteobacteria oup.com
BioQ TetR-family transcriptional repressorRegulates the expression of biotin synthesis and transport genes. nih.govbio genesMycobacterium smegmatis, Corynebacterium glutamicum nih.gov

Post-translational modifications also play a role in regulating metabolic pathways that are interconnected with pimeloyl-CoA synthesis, such as fatty acid and coenzyme A biosynthesis. asm.orgnih.gov For instance, the activity of enzymes can be modulated through modifications like phosphorylation or acylation, which can rapidly alter metabolic flux in response to cellular signals. nih.govmdpi.com While direct post-translational regulation of the core pimeloyl-CoA synthesis enzymes is not as extensively characterized as transcriptional control, the enzymes that produce its precursors, such as acetyl-CoA carboxylase, are known to be regulated by such mechanisms. asm.orgpnas.org

Feedback Control Mechanisms (e.g., on pantothenate kinase)

Feedback inhibition is a crucial mechanism for the rapid, short-term regulation of metabolic pathways. In the context of pimeloyl-CoA, which is a precursor to coenzyme A (CoA) via biotin-dependent carboxylases, the broader CoA biosynthetic pathway is a key site of feedback control.

While pimeloyl-CoA itself is not the primary feedback inhibitor of pantothenate kinase, its synthesis is indirectly regulated by the CoA pool status through several interconnected mechanisms. For example, in organisms where pimeloyl-CoA synthesis is linked to the fatty acid synthesis (FAS) pathway, intermediates of the FAS pathway, such as long-chain acyl-ACPs, can exert feedback inhibition on earlier enzymes like acetyl-CoA carboxylase (ACC). asm.orgpnas.org This, in turn, can modulate the availability of precursors for pimeloyl-CoA synthesis.

Comparative Biochemistry and Evolutionary Divergence of Pimeloyl Coa Pathways

Phylogenetic Distribution of Pimeloyl-CoA Biosynthetic Genes (e.g., bioC, bioH, bioI, bioW, bioZ) across Domains of Life

The genes responsible for the initial stages of biotin (B1667282) synthesis, leading to pimeloyl-CoA or its closely related counterpart pimeloyl-ACP, are not universally conserved. Instead, several distinct pathways have been identified, each characterized by a unique set of genes. The distribution of these genes across different phylogenetic lineages highlights the varied evolutionary strategies employed to produce this essential metabolite.

The BioC-BioH pathway is prominent in many bacteria, including the well-studied Escherichia coli. frontiersin.orgus.es In this pathway, BioC, a malonyl-CoA O-methyltransferase, initiates the process by methylating malonyl-CoA (or malonyl-ACP). nih.govgenome.jp This "disguised" substrate then enters the fatty acid synthesis (FAS II) pathway for two rounds of elongation. frontiersin.orgnih.gov The resulting pimeloyl-ACP methyl ester is then demethylated by BioH, a carboxylesterase, to yield pimeloyl-ACP. nih.govuniprot.orguniprot.org While BioC is a SAM-dependent methyltransferase, BioH is a more promiscuous hydrolase. nih.gov This pathway effectively hijacks the cell's fatty acid machinery for biotin synthesis. nih.gov Homologs of bioH with similar functions but marked sequence diversity, such as bioG, bioJ, bioK, and bioV, have been identified in other bacteria, indicating convergent evolution for the demethylation step. frontiersin.orgnih.gov

In contrast, many Gram-positive bacteria, like Bacillus subtilis, utilize the BioW-BioI pathway . researchgate.net This pathway involves BioW, a pimeloyl-CoA synthetase that activates free pimelic acid to pimeloyl-CoA, and BioI, a cytochrome P450 enzyme. nih.govresearchgate.netnih.govuniprot.orgasm.org BioI is capable of cleaving long-chain fatty acyl-ACPs to produce pimeloyl-ACP. nih.govresearchgate.netnih.gov However, in B. subtilis, BioW appears to be the essential component for biotin synthesis, suggesting that the primary route involves the activation of free pimelic acid. researchgate.net The source of this free pimelic acid is thought to be the fatty acid synthesis pathway. researchgate.netasm.org

A third distinct mechanism, the BioZ pathway , is found in α-proteobacteria such as Agrobacterium tumefaciens and Sinorhizobium meliloti. oup.comresearchgate.netresearchgate.net These organisms lack homologs of bioC, bioH, bioW, or bioI. researchgate.net Instead, they possess bioZ, which encodes a 3-ketoacyl-ACP synthase-like enzyme. nih.govoup.comresearchgate.net BioZ catalyzes the condensation of glutaryl-CoA, an intermediate of lysine (B10760008) degradation, with malonyl-ACP to ultimately form pimeloyl-ACP. researchgate.netnih.gov This represents a completely different strategy for synthesizing the pimelate (B1236862) moiety, linking biotin synthesis to amino acid catabolism. nih.gov

The distribution of these pathways is not strictly confined to major taxonomic groups. For instance, while the BioC-BioH pathway is common in Gram-negative bacteria, some, like Ralstonia eutropha, appear to use a pathway more similar to that of B. subtilis, producing pimeloyl-CoA. researchgate.netasm.org The presence of different pathways, and even redundant genes within a single organism, points to a complex evolutionary history involving gene loss, horizontal gene transfer, and functional divergence. researchgate.netoup.com

Table 1: Distribution of Pimeloyl-CoA/Pimeloyl-ACP Biosynthetic Pathways

PathwayKey GenesMechanismProminent inReferences
BioC-BioHbioC, bioH (and functional analogs like bioG, bioJ, bioK, bioV)Hijacks fatty acid synthesis via methylation and demethylation of a malonyl-ACP primer.Escherichia coli and many other Gram-negative bacteria. frontiersin.orgnih.govnih.gov
BioW-BioIbioW, bioIActivation of free pimelic acid (from fatty acid synthesis) by BioW; BioI cleaves long-chain acyl-ACPs.Bacillus subtilis and other Gram-positive bacteria. nih.govresearchgate.netresearchgate.netnih.govasm.org
BioZbioZCondensation of glutaryl-CoA (from lysine degradation) with malonyl-ACP.α-proteobacteria (e.g., Agrobacterium tumefaciens, Sinorhizobium meliloti). oup.comresearchgate.netresearchgate.netnih.gov

Evolutionary Pressures Driving Pathway Diversification in Microorganisms

The striking diversity in pimeloyl-CoA biosynthetic pathways among microorganisms is a testament to the varied evolutionary pressures they have faced. These pressures include the availability of metabolic precursors, the metabolic context of the organism, and the need to adapt to specific ecological niches. researchgate.netpnas.org

One major driver of diversification is the integration with existing metabolic networks . The BioC-BioH pathway's reliance on the fatty acid synthesis machinery is an elegant example of metabolic "hijacking," where a pre-existing and essential pathway is co-opted for a new purpose. nih.gov This strategy is efficient as it minimizes the need for a completely novel set of enzymes. In contrast, the BioZ pathway's linkage to lysine degradation in α-proteobacteria suggests an evolutionary adaptation to environments where amino acids are a readily available source of carbon skeletons. researchgate.netnih.gov This highlights how pathways can evolve to utilize the most abundant or energetically favorable precursors in a given niche. pnas.org

Substrate ambiguity and the promiscuity of ancestral enzymes are also thought to have played a crucial role. researchgate.net It is hypothesized that primordial enzymes had broader substrate specificities, which, over time, became more refined. researchgate.net The various non-homologous BioH-like esterases (bioG, bioJ, bioK, bioV) likely arose from different ancestral hydrolases that were independently recruited and optimized for the specific task of demethylating pimeloyl-ACP methyl ester. frontiersin.orgnih.gov This convergent evolution underscores the strong selective pressure to maintain a functional biotin synthesis pathway, even if the individual components are replaced.

The ability to scavenge intermediates from the environment also represents a significant evolutionary pressure. The presence of the bioW gene, which encodes a pimeloyl-CoA synthetase, allows organisms like B. subtilis to utilize exogenous pimelic acid. researchgate.netnih.gov This would be a major advantage in environments where pimelic acid is available, perhaps from the breakdown of other organisms. This suggests a selective pressure to not only synthesize biotin de novo but also to efficiently incorporate precursors from the environment, blurring the line between biosynthesis and salvage.

Finally, the metabolic burden of maintaining complex biosynthetic pathways can drive pathway evolution. researchgate.net Simpler, more direct routes may be selected for if they are more energy-efficient or reduce the potential for producing useless or toxic intermediates. The evolution of diverse pathways can be seen as a series of independent solutions to the same biochemical problem, each shaped by the unique metabolic and ecological context of the organism. researchgate.netresearchgate.net

Implications for Biotin Auxotrophy in Eukaryotic Systems (e.g., Mammals, specific Fungi)

The inability of some eukaryotes, most notably mammals, to synthesize biotin (biotin auxotrophy) is a direct consequence of the evolutionary loss of the genes required for the de novo pathway. nih.govgenome.jp Mammals lack the entire biosynthetic machinery, including the enzymes for pimeloyl-CoA synthesis and the subsequent ring-forming steps. nih.govgenome.jp This makes biotin an essential vitamin that must be obtained from the diet or through the metabolic activity of gut microbiota. nih.gov The evolutionary rationale for this loss is likely tied to the consistent availability of biotin from these external sources, which would have relaxed the selective pressure to maintain a complex and energetically costly biosynthetic pathway.

In the fungal kingdom, the situation is more complex. While many fungi can synthesize biotin, the pathway and its subcellular localization show interesting variations. In a broad range of fungi, including Aspergillus nidulans, the synthesis of pimeloyl-CoA is thought to occur in the peroxisome via the β-oxidation cycle. nbrp.jpnih.gov The enzyme that utilizes pimeloyl-CoA, BioF (KAPA synthase), is targeted to the peroxisome, and mutations affecting peroxisomal protein import or the β-oxidation pathway lead to biotin auxotrophy. nbrp.jptandfonline.com This compartmentalization is a key feature of fungal biotin synthesis.

However, this is not universal. For example, Saccharomyces cerevisiae and its close relatives appear to use a different, non-peroxisomal pathway for pimelate synthesis and are not dependent on the β-oxidation cycle for this purpose. nbrp.jp This indicates a divergence in biotin synthesis strategies even within the fungal kingdom. The loss of the peroxisomal pathway in the Saccharomyces lineage suggests an adaptation to different metabolic lifestyles or environments.

The biotin auxotrophy observed in mammals and certain fungi highlights a common evolutionary theme: the loss of biosynthetic pathways in organisms that have reliable access to the end product from their environment. This "use it or lose it" principle is a powerful force in shaping metabolic capabilities across the tree of life. For mammals, the symbiotic relationship with gut bacteria that produce biotin likely played a key role in enabling the loss of the endogenous synthesis pathway. nih.gov

Advanced Methodologies for Pimeloyl Coa Research

Isotopic Labeling Techniques (e.g., 13C-NMR Spectroscopy) for Pathway Elucidation

Isotopic labeling is a powerful strategy for tracing the metabolic fate of precursors and elucidating biosynthetic pathways. In the context of pimeloyl-CoA, carbon-13 (¹³C) labeling studies have been instrumental in determining the origins of its carbon skeleton.

Early research utilizing ¹³C-labeled acetate (B1210297) in Escherichia coli cultures demonstrated the incorporation of three acetate units into the pimelate (B1236862) moiety of biotin (B1667282), suggesting a pimeloyl thioester as a likely intermediate. nih.gov These labeling patterns were crucial in ruling out a symmetric precursor for pimelate. nih.gov Further investigations using ¹³C-NMR spectroscopy on a biotin-overproducing strain of E. coli provided more detailed insights. nih.gov By feeding the bacteria with L-[3-¹³C]alanine and sodium [1-¹³C]acetate or [2-¹³C]acetate, researchers observed specific incorporation patterns into the side chain of dethiobiotin (B101835), a downstream product of pimeloyl-CoA. nih.gov

These experiments revealed that in E. coli, pimeloyl-CoA is synthesized from precursors like L-alanine and/or acetate via acetyl-CoA, rather than from free pimelic acid, which is a known precursor in other organisms. nih.gov The data also suggested that the carboxyl group of biotin originates from carbon dioxide produced through the tricarboxylic acid cycle. nih.gov This retrobiosynthetic analysis, which involves deducing the labeling patterns of central metabolic intermediates like acetyl-CoA from the labeling of downstream products, is a cornerstone of pathway elucidation. core.ac.ukoup.com The use of stable isotope-labeled precursors, followed by NMR or mass spectrometry analysis, allows researchers to map the flow of atoms through complex metabolic networks. core.ac.ukbeilstein-journals.org

Table 1: Key ¹³C Labeling Studies in Pimeloyl-CoA Pathway Elucidation

Labeled PrecursorOrganismAnalytical TechniqueKey FindingReference
¹³C-labeled acetateEscherichia coliNot specified in abstractIncorporation of three acetate units into the pimelate group of biotin. nih.gov
L-[3-¹³C]alanineEscherichia coli¹³C-NMR SpectroscopyIncorporation into the methyl carbon and alternate carbons of the dethiobiotin side chain. nih.gov
[1-¹³C]acetateEscherichia coli¹³C-NMR SpectroscopyIncorporation into alternate carbons (C-1, C-3, C-5, C-7) of the dethiobiotin side chain. nih.gov
[2-¹³C]acetateEscherichia coli¹³C-NMR SpectroscopyIncorporation into alternate carbons (C-2, C-4, C-6) of the dethiobiotin side chain. nih.gov

Genetic Engineering and Mutant Strain Analysis for Functional Characterization

Genetic engineering and the analysis of mutant strains are indispensable tools for dissecting the function of genes and enzymes in the pimeloyl-CoA pathway. By deleting or mutating specific genes, researchers can observe the resulting phenotype, such as biotin auxotrophy, and infer the function of the encoded protein.

In Escherichia coli, the bioC and bioH genes are essential for the synthesis of pimeloyl-acyl carrier protein (ACP). nih.gov Genetic studies were crucial in demonstrating that these genes are involved in a pathway that hijacks the fatty acid biosynthetic machinery. nih.gov Similarly, in α-proteobacteria, deletion of the bioZ gene or the introduction of an active site mutation leads to biotin auxotrophy, establishing its role in pimeloyl-ACP synthesis. nih.gov Further genetic evidence in Agrobacterium tumefaciens showed that strains deficient in caiB, a gene involved in glutaryl-CoA synthesis, are also biotin auxotrophs, linking lysine (B10760008) degradation to the pimeloyl-CoA pathway in these organisms. nih.gov

Site-directed mutagenesis is a powerful technique to probe the function of specific amino acid residues within an enzyme. For example, in the pimeloyl-CoA synthetase BioW from Aquifex aeolicus, mutating a single residue was shown to abolish its proofreading activity against noncognate substrates. nih.gov In the BioH enzyme, which is involved in the final step of pimeloyl-ACP methyl ester synthesis, mutating the catalytic triad (B1167595) residues helped to confirm its role. pnas.org The creation of hybrid proteins by swapping domains between different enzymes, such as fatty acyl-AMP ligases (FAALs) and fatty acyl-CoA ligases (FACLs), has been used to investigate the determinants of their distinct catalytic activities. nih.gov

The ability to complement a gene deletion in one organism with a gene from another can provide strong evidence for functional equivalence. For instance, the bioZ gene from α-proteobacteria can functionally replace bioC and bioH in E. coli, demonstrating its role in producing the pimeloyl-ACP necessary for biotin synthesis. nih.gov

Table 3: Examples of Genetic Manipulation in Pimeloyl-CoA Research

Gene(s)OrganismGenetic ModificationOutcomeInferred FunctionReference
bioC, bioHEscherichia coliNot specified (genetic studies)Essential for biotin biosynthesis.Involved in pimeloyl-ACP synthesis via fatty acid pathway. nih.gov
bioZAgrobacterium tumefaciensGene deletion, active site mutationBiotin auxotrophy.Catalyzes pimeloyl-ACP synthesis. nih.gov
caiBAgrobacterium tumefaciensGene deletionBiotin auxotrophy.Involved in providing the glutaryl-CoA precursor for pimeloyl-ACP synthesis. nih.gov
bioWAquifex aeolicusSite-directed mutagenesisAbolished proofreading activity.Proofreading of noncognate acyl-adenylates. nih.gov

Structural Biology Techniques (e.g., X-ray Crystallography) for Enzyme Mechanism Elucidation

Structural biology, particularly X-ray crystallography, provides atomic-level insights into the three-dimensional structure of enzymes, which is fundamental to understanding their catalytic mechanisms and substrate specificity.

The crystal structure of pimeloyl-CoA synthetase (BioW) from Aquifex aeolicus revealed a novel protein fold for an adenylate-forming enzyme. nih.govnih.gov Structures of BioW in complex with its substrates, pimelate and CoA, and with the reaction intermediate pimeloyl-adenylate, have elucidated how the enzyme recognizes its specific seven-carbon dicarboxylate substrate and positions the reactive groups for the two half-reactions of adenylation and thioesterification. nih.govnih.gov These structures, combined with site-directed mutagenesis, have shown that the proper positioning of substrates is achieved through movements of active site residues. nih.gov For instance, the side chain of Arg159 was identified as being crucial for establishing the correct distance between the two carboxylates of the pimelate substrate. nih.gov

In the biotin biosynthesis pathway of E. coli, the structure of the complex between BioH and its substrate, pimeloyl-ACP methyl ester, has been solved. pnas.org This revealed how BioH, an α/β hydrolase, interacts with the acyl carrier protein (ACP) and positions the pimeloyl methyl ester in its active site for hydrolysis. pnas.org The structure of BioZ from Agrobacterium tumefaciens has also been determined, defining its catalytic triad and the substrate-loading tunnel. researchgate.net This structural information helps to explain how BioZ, a 3-ketoacyl-ACP synthase III homolog, can accommodate the longer and charged glutaryl-CoA primer to initiate pimeloyl-ACP synthesis. nih.govresearchgate.net

Structural studies of other related enzymes, such as acetyl-CoA synthetase, have also provided a framework for understanding the conformational changes that adenylate-forming enzymes undergo during their catalytic cycle. nih.gov These studies suggest that large domain rotations can occur, which reconfigure the active site for the different half-reactions. nih.gov

Table 4: Key Crystal Structures in the Pimeloyl-CoA Pathway

EnzymeOrganismKey Structural FeatureMechanistic InsightReference
BioW (Pimeloyl-CoA Synthetase)Aquifex aeolicusNovel protein fold for an adenylate-forming enzyme; substrate-bound complexes.Elucidation of substrate recognition, catalytic mechanism, and proofreading. nih.govnih.gov
BioH-Pimeloyl-ACP ComplexEscherichia coliα/β hydrolase fold with a capping domain; defined substrate binding pocket.Shows how the enzyme recognizes and positions the ACP-tethered substrate for hydrolysis. pnas.org
BioZAgrobacterium tumefaciens3-ketoacyl-ACP synthase III-like fold with a defined substrate tunnel.Explains the accommodation of the glutaryl-CoA primer for pimeloyl-ACP synthesis. researchgate.net
Acetyl-CoA SynthetaseSalmonella entericaComplex with CoA and an ATP analog, showing a large domain rotation.Suggests a two-conformation mechanism for the two half-reactions in adenylate-forming enzymes. nih.gov

Enzyme Kinetic and Mechanistic Studies (e.g., Isothermal Titration Calorimetry)

Enzyme kinetic and mechanistic studies are essential for quantitatively describing enzyme function, including substrate affinity, catalytic efficiency, and the thermodynamics of binding interactions.

Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov In the study of the pimeloyl-CoA synthetase BioW from Aquifex aeolicus, ITC was used to characterize the binding of its substrates, ATP and CoA. nih.gov The results showed that each ligand bound with a stoichiometry of one, and the dissociation constants were determined to be 13 µM for ATP and 14 µM for CoA. nih.gov This provides a thermodynamic basis for the enzyme's interaction with its substrates.

Kinetic assays are used to measure the rate of the enzymatic reaction under different conditions, allowing for the determination of key parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). For BioW, it was shown that the enzyme's activity is dependent on the presence of Mg²⁺. nih.gov The enzyme also exhibits strict substrate specificity for pimelate and cannot utilize dicarboxylic acids that are shorter or longer. nih.gov

Mechanistic studies often involve analyzing the individual steps of the reaction. The BioW-catalyzed reaction proceeds through the formation of a stable acyl-adenylate intermediate, which can be detected and characterized. nih.gov Furthermore, BioW has been shown to possess a proofreading mechanism, where it hydrolyzes the adenylates of noncognate substrates like adipate (B1204190) and suberate (B1241622), preventing the formation of incorrect products. nih.gov This hydrolytic activity is reminiscent of the pre-transfer editing function seen in some aminoacyl-tRNA synthetases. nih.gov

By combining kinetic data with information from structural and genetic studies, a comprehensive picture of the enzyme's mechanism can be constructed. For example, understanding how mutations affect the kinetic parameters can help to elucidate the role of specific residues in substrate binding and catalysis. nih.gov

Table 5: Thermodynamic and Kinetic Parameters for BioW from Aquifex aeolicus

LigandTechniqueParameterValueReference
ATPITCKd13 ± 3 µM nih.gov
CoAITCKd14 ± 2.5 µM nih.gov
PimelateKinetic AssaySpecificityStrict specificity for pimelate. nih.gov
Mg²⁺Kinetic AssayDependenceRequired for adenyl transfer reaction. nih.gov

Biotechnological and Synthetic Biology Applications of Pimeloyl Coa Metabolism

Metabolic Engineering Strategies for Enhanced Biotin (B1667282) Production

Biotin, also known as vitamin B7, is an essential cofactor in numerous metabolic processes, making it a valuable compound for the pharmaceutical, cosmetic, and animal feed industries. nih.gov While chemical synthesis of biotin is possible, microbial fermentation offers a more sustainable and potentially cost-effective alternative. Metabolic engineering of microorganisms, particularly bacteria like Bacillus subtilis and Escherichia coli, aims to increase the yield of biotin by manipulating the biosynthetic pathways that produce pimeloyl-CoA and convert it to biotin. nih.govresearchgate.net

A primary strategy involves the overexpression of key enzymes in the biotin synthesis pathway. In Bacillus subtilis, which can utilize the cost-effective substrate pimelic acid, enhancing the expression of enzymes that convert pimelate (B1236862) to pimeloyl-CoA and subsequently to biotin has shown promise. nih.gov For instance, relieving the feedback repression of biotin synthesis and deleting the biotin uptake protein YhfU in B. subtilis led to increased titers of desthiobiotin (an intermediate) and biotin. nih.gov Further engineering of the biotin synthase enzyme (BioB) to improve reactant access to its active site resulted in a more than 1000-fold increase in biotin production compared to the wild-type strain. nih.gov

Another approach focuses on engineering precursor supply pathways. In E. coli, the synthesis of pimeloyl-CoA is intricately linked to fatty acid biosynthesis. nih.govacs.org One pathway involves the methylation of malonyl-ACP by BioC, followed by two rounds of fatty acid synthesis and subsequent demethylation by BioH to yield pimeloyl-ACP. nih.gov A different route in some bacteria utilizes the enzyme BioW, a pimeloyl-CoA synthetase, to convert free pimelic acid into pimeloyl-CoA. nih.govnih.gov By understanding and manipulating these distinct pathways, researchers can optimize the flow of metabolites towards pimeloyl-CoA and, consequently, biotin. For example, transferring the cyclohexane (B81311) carboxylate degradation pathway from Rhodopseudomonas palustris to E. coli has been shown to successfully produce pimeloyl-CoA for biotin synthesis. ebi.ac.uk

Table 1: Metabolic Engineering Strategies for Enhanced Biotin Production

StrategyOrganismKey Genes/Enzymes TargetedOutcome
Relieving Feedback Inhibition & Deleting Uptake Protein Bacillus subtilisBiotin synthesis pathway, YhfUIncreased desthiobiotin and biotin titers. nih.gov
Engineering Biotin Synthase Bacillus subtilisBioBOver 1000-fold improvement in biotin titer. nih.gov
Heterologous Pathway Transfer Escherichia coliCyclohexane carboxylate degradation pathway from Rhodopseudomonas palustrisSuccessful production of pimeloyl-CoA for biotin synthesis. ebi.ac.uk

Development of Antimicrobial and Herbicidal Agents Targeting Pimeloyl-CoA Pathway Enzymes

The enzymes involved in the pimeloyl-CoA and subsequent biotin biosynthesis pathways are essential for the survival of many bacteria and plants, making them attractive targets for the development of new antimicrobial and herbicidal agents. researchgate.net Since mammals obtain biotin from their diet and lack these biosynthetic pathways, inhibitors targeting these enzymes are expected to have high selectivity and low toxicity in humans. researchgate.net

One of the key enzymes in this pathway is 7-keto-8-aminopelargonic acid synthase (KAPAS), which catalyzes the first committed step in the conversion of pimeloyl-CoA to biotin. researchgate.net Inhibitors of KAPAS could potentially serve as effective antifungal or herbicidal agents. researchgate.netresearcherslinks.com

Another critical target is acetyl-CoA carboxylase (ACC), which is involved in the initial steps of fatty acid biosynthesis that can lead to the formation of the pimeloyl moiety. nih.govnih.govnih.gov Several commercial herbicides, such as aryloxyphenoxypropionates and cyclohexanediones, already target the ACC enzyme in grasses. nih.govmdpi.com Similarly, compounds like pyrrolocin C and equisetin (B570565) have been shown to inhibit bacterial acetyl-CoA carboxylase, demonstrating antibacterial activity by disrupting fatty acid synthesis. plos.orgcabidigitallibrary.org The development of inhibitors that specifically target the bacterial or plant enzymes in the pimeloyl-CoA pathway holds significant promise for creating novel drugs and agricultural chemicals.

Table 2: Potential Antimicrobial and Herbicidal Targets in the Pimeloyl-CoA Pathway

Target EnzymePotential ApplicationExamples of Inhibitors/Compound Classes
7-keto-8-aminopelargonic acid synthase (KAPAS)Antifungal, HerbicideInvestigational inhibitors. researchgate.netresearcherslinks.com
Acetyl-CoA Carboxylase (ACC)Antibacterial, HerbicideAryloxyphenoxypropionates, Cyclohexanediones, Pyrrolocin C, Equisetin. nih.govmdpi.complos.orgcabidigitallibrary.org
Dihydropteroate SynthaseHerbicideAsulam. mdpi.com

Enzyme Engineering for Novel Biocatalytic Synthesis (e.g., fatty acid thioesters)

The enzymes of the pimeloyl-CoA pathway, with their unique catalytic mechanisms, offer a versatile toolkit for biocatalysis and the synthesis of novel compounds. researchgate.netnih.govopenaccessjournals.com Enzyme engineering techniques can be applied to modify the substrate specificity and catalytic activity of these enzymes to produce valuable chemicals, such as specific fatty acid thioesters. nih.gov

A notable example is the engineering of pimeloyl-CoA synthetase (BioW). nih.gov This enzyme naturally catalyzes the ATP-dependent condensation of pimelic acid with coenzyme A (CoA) to form pimeloyl-CoA. nih.govnih.gov Through site-directed mutagenesis, researchers have successfully altered the substrate specificity of Bacillus subtilis BioW. nih.gov The engineered enzyme was able to synthesize high-value heptanoyl (C7) and octanoyl (C8) monocarboxylic acid-CoA, as well as C8 dicarboxylic-CoA products. nih.gov This demonstrates the potential of engineering pimeloyl-CoA pathway enzymes to create biocatalysts for the production of a range of fatty acid thioesters, which are important intermediates in the biosynthesis of many natural products and have applications in various industries. wikipedia.orgmdpi.com

The ability to create tailor-made enzymes opens up possibilities for developing novel biosynthetic pathways and producing a diverse array of chemical compounds that are difficult to synthesize through traditional chemical methods. researchgate.netnih.gov

Q & A

Q. What is the role of pimeloyl-CoA in microbial biotin biosynthesis, and how is its synthesis pathway conserved across species?

Pimeloyl-CoA is a critical intermediate in biotin (vitamin B7) biosynthesis, serving as the precursor for the 8-carbon backbone of biotin. In Escherichia coli and Bacillus species, pimeloyl-CoA is generated via the action of BioW (a pimelate-CoA ligase) and BioI (a cytochrome P450 enzyme) . It is subsequently converted to 8-amino-7-oxononanoate by BioF (7-keto-8-aminopelargonic acid synthase), marking the first committed step in biotin assembly . Comparative genomic studies reveal conserved bioWAFDB operons in Bacillus species, whereas E. coli employs split operons (bioABFCD and bioH), suggesting evolutionary divergence in pathway regulation .

Q. What experimental methods are used to synthesize and validate pimeloyl-CoA in vitro?

Pimeloyl-CoA is synthesized enzymatically using BioW in a reaction requiring pimelate, ATP, Mg²⁺, and CoA. The reaction forms a pimeloyl-adenylate intermediate (detected via α-³²P-ATP radiolabeling), which transfers the pimeloyl group to CoA . Purification involves reverse-phase HPLC, with purity confirmed by UV absorbance (ε₂₆₀ nm = 16,800 M⁻¹ cm⁻¹) and mass spectrometry . Kinetic assays (e.g., using α-³²P-ATP) quantify enzyme activity, revealing BioW’s low catalytic efficiency (kcat/Km ~10³ M⁻¹ s⁻¹), consistent with the low physiological demand for biotin .

Q. How is pimeloyl-CoA detected and quantified in cellular systems?

Quantitative detection employs HPLC coupled with UV spectroscopy or mass spectrometry. Radiolabeled substrates (e.g., ¹⁴C-pimelate) are used in tracer studies to monitor flux through the biotin pathway . In Aspergillus nidulans, subcellular localization via fluorescent tagging revealed peroxisomal synthesis of pimeloyl-CoA, contrasting with bacterial cytosolic pathways .

Advanced Research Questions

Q. How do discrepancies in pimeloyl-CoA synthesis pathways between bacteria and fungi inform evolutionary studies of metabolic compartmentalization?

In fungi like Aspergillus nidulans, pimeloyl-CoA synthesis occurs in peroxisomes via α-oxidation, whereas bacteria utilize cytosolic β-oxidation pathways . This compartmentalization suggests evolutionary adaptations to manage reactive oxygen species (ROS) generated during fatty acid oxidation. Phylogenetic analysis of BioW homologs could clarify horizontal gene transfer events or convergent evolution in pathway organization .

Q. What experimental challenges arise in resolving the enzymatic mechanism of pimeloyl-CoA-dependent biotin synthase (BioB)?

BioB catalyzes the insertion of sulfur into dethiobiotin to form biotin, a reaction requiring S-adenosylmethionine (SAM) and generating radical intermediates. Challenges include:

  • Oxygen sensitivity : BioB activity is inhibited by O₂, necessitating anaerobic conditions for in vitro assays .
  • Substrate binding : Structural studies of BioB-pimeloyl-CoA complexes are limited by the instability of CoA-thioesters. Computational docking (e.g., using WebMO) can model interactions but requires experimental validation .
  • Radical tracking : Electron paramagnetic resonance (EPR) spectroscopy is used to detect transient radicals, but signal capture remains technically demanding .

Q. How can contradictions in pimeloyl-CoA pathway localization be addressed using multi-omics approaches?

Discrepancies in subcellular localization (e.g., peroxisomal vs. cytosolic synthesis) can be resolved via:

  • Proteomics : Immunoprecipitation of tagged enzymes (e.g., BioW-GFP) to identify interacting partners and subcellular compartments .
  • Metabolomics : Spatial mapping of pimeloyl-CoA using mass spectrometry imaging (MSI) in fungal hyphae .
  • Transcriptomics : Comparative RNA-seq of peroxisome-deficient mutants vs. wild-type strains to identify compensatory pathways .

Q. What methodological innovations are needed to study pimeloyl-CoA flux in low-biotin environments?

Current limitations include:

  • Sensitivity : Develop nano-HPLC-MS protocols to detect pimeloyl-CoA at sub-picomolar concentrations.
  • Dynamic tracing : Use ¹³C-labeled pimelate in pulse-chase experiments coupled with flux balance analysis (FBA) .
  • Genetic tools : CRISPR-interference (CRISPRi) to titrate bioW expression and quantify pathway bottlenecks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Didehydropimeloyl-CoA
Reactant of Route 2
2,3-Didehydropimeloyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.